molecular formula C17H15F2N3S B4239267 4-(difluoromethyl)-6-(4-methylphenyl)-N-(2-thienylmethyl)-2-pyrimidinamine

4-(difluoromethyl)-6-(4-methylphenyl)-N-(2-thienylmethyl)-2-pyrimidinamine

Cat. No. B4239267
M. Wt: 331.4 g/mol
InChI Key: PLDPDRBKAQWGSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(difluoromethyl)-6-(4-methylphenyl)-N-(2-thienylmethyl)-2-pyrimidinamine, also known as ABT-199, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many cancer cells, making it an attractive target for cancer therapy. ABT-199 has been extensively studied for its potential in treating various types of cancer, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and non-Hodgkin's lymphoma (NHL).

Mechanism of Action

4-(difluoromethyl)-6-(4-methylphenyl)-N-(2-thienylmethyl)-2-pyrimidinamine selectively binds to the hydrophobic groove of BCL-2, preventing its interaction with pro-apoptotic proteins such as BIM, which leads to the activation of the apoptotic pathway. This results in the induction of apoptosis in cancer cells that overexpress BCL-2.
Biochemical and Physiological Effects:
4-(difluoromethyl)-6-(4-methylphenyl)-N-(2-thienylmethyl)-2-pyrimidinamine has been shown to induce apoptosis in cancer cells that overexpress BCL-2, while sparing normal cells that do not express high levels of BCL-2. This selectivity makes 4-(difluoromethyl)-6-(4-methylphenyl)-N-(2-thienylmethyl)-2-pyrimidinamine a promising therapeutic option for cancer treatment. However, 4-(difluoromethyl)-6-(4-methylphenyl)-N-(2-thienylmethyl)-2-pyrimidinamine may also cause adverse effects such as thrombocytopenia, neutropenia, and anemia.

Advantages and Limitations for Lab Experiments

4-(difluoromethyl)-6-(4-methylphenyl)-N-(2-thienylmethyl)-2-pyrimidinamine has several advantages for lab experiments, including its high selectivity for BCL-2 and its ability to induce apoptosis in cancer cells. However, 4-(difluoromethyl)-6-(4-methylphenyl)-N-(2-thienylmethyl)-2-pyrimidinamine may also have limitations, such as its potential for off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the development of 4-(difluoromethyl)-6-(4-methylphenyl)-N-(2-thienylmethyl)-2-pyrimidinamine and related compounds. One potential direction is the development of combination therapies that target multiple pathways involved in cancer cell survival. Another direction is the optimization of 4-(difluoromethyl)-6-(4-methylphenyl)-N-(2-thienylmethyl)-2-pyrimidinamine and related compounds to improve their pharmacokinetic properties and reduce their potential for adverse effects. Additionally, the development of predictive biomarkers for patient selection may improve the efficacy of 4-(difluoromethyl)-6-(4-methylphenyl)-N-(2-thienylmethyl)-2-pyrimidinamine in clinical settings.

Scientific Research Applications

4-(difluoromethyl)-6-(4-methylphenyl)-N-(2-thienylmethyl)-2-pyrimidinamine has been extensively studied for its potential in treating various types of cancer. In preclinical studies, 4-(difluoromethyl)-6-(4-methylphenyl)-N-(2-thienylmethyl)-2-pyrimidinamine has shown promising results in inducing apoptosis in cancer cells that overexpress BCL-2. Clinical trials have also demonstrated the efficacy of 4-(difluoromethyl)-6-(4-methylphenyl)-N-(2-thienylmethyl)-2-pyrimidinamine in treating CLL, AML, and NHL.

properties

IUPAC Name

4-(difluoromethyl)-6-(4-methylphenyl)-N-(thiophen-2-ylmethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3S/c1-11-4-6-12(7-5-11)14-9-15(16(18)19)22-17(21-14)20-10-13-3-2-8-23-13/h2-9,16H,10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDPDRBKAQWGSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)NCC3=CC=CS3)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(difluoromethyl)-6-(4-methylphenyl)-N-(thiophen-2-ylmethyl)pyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(difluoromethyl)-6-(4-methylphenyl)-N-(2-thienylmethyl)-2-pyrimidinamine
Reactant of Route 2
Reactant of Route 2
4-(difluoromethyl)-6-(4-methylphenyl)-N-(2-thienylmethyl)-2-pyrimidinamine
Reactant of Route 3
Reactant of Route 3
4-(difluoromethyl)-6-(4-methylphenyl)-N-(2-thienylmethyl)-2-pyrimidinamine
Reactant of Route 4
Reactant of Route 4
4-(difluoromethyl)-6-(4-methylphenyl)-N-(2-thienylmethyl)-2-pyrimidinamine
Reactant of Route 5
Reactant of Route 5
4-(difluoromethyl)-6-(4-methylphenyl)-N-(2-thienylmethyl)-2-pyrimidinamine
Reactant of Route 6
Reactant of Route 6
4-(difluoromethyl)-6-(4-methylphenyl)-N-(2-thienylmethyl)-2-pyrimidinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.